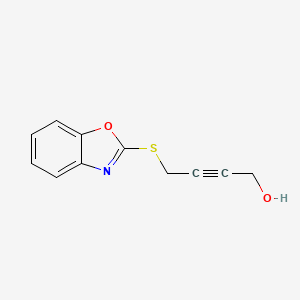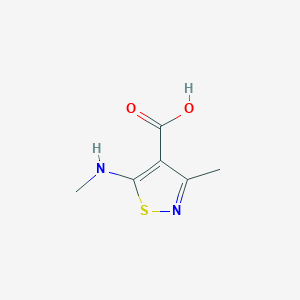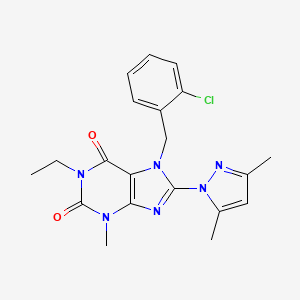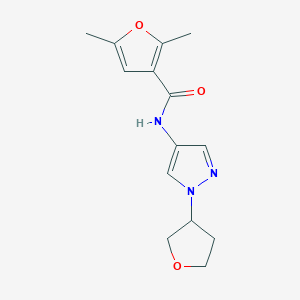
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide, also known as MBOAT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MBOAT belongs to a class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have anti-inflammatory, analgesic, and anxiolytic effects. In
Mecanismo De Acción
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide inhibits the activity of FAAH, which is an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to reduced inflammation, analgesia, and anxiolysis.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of endocannabinoids in the body, leading to reduced inflammation, analgesia, and anxiolysis. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide has advantages in lab experiments due to its specific inhibition of FAAH, which allows for the selective modulation of endocannabinoid levels in the body. However, this compound has limitations in lab experiments due to its potential off-target effects on other enzymes and receptors.
Direcciones Futuras
Future research on N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide may focus on its potential therapeutic applications for various diseases, including inflammatory disorders, pain, and anxiety disorders. In addition, further studies on the biochemical and physiological effects of this compound may help to elucidate its mechanism of action and potential off-target effects. Finally, the development of more selective this compound inhibitors may lead to improved therapeutic efficacy and reduced side effects.
Métodos De Síntesis
The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide involves the reaction of 2-bromo-4'-methoxyacetophenone with 2-butyn-1-ol, followed by the reaction of the resulting compound with thiophene-2-carboxylic acid chloride. The final product, this compound, is obtained through purification by column chromatography. This synthesis method has been reported in the literature and has been used by various research groups to obtain this compound for their studies.
Aplicaciones Científicas De Investigación
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the activity of FAAH, which is an enzyme that breaks down endocannabinoids such as anandamide. Endocannabinoids are known to have anti-inflammatory effects, and by inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, leading to reduced inflammation.
This compound has also been shown to have analgesic effects by reducing pain sensitivity in animal models. This effect is thought to be due to the increased levels of endocannabinoids in the body, which can activate cannabinoid receptors that are involved in pain signaling.
In addition, this compound has been studied for its potential anxiolytic effects. Anandamide, which is increased by this compound inhibition of FAAH, has been shown to have anxiolytic effects in animal models. Therefore, this compound may have potential as a treatment for anxiety disorders.
Propiedades
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-19-13-7-2-3-8-14(13)20-11-5-4-10-17-16(18)15-9-6-12-21-15/h2-3,6-9,12H,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYOUSPRKJKIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B2952425.png)
![6-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2952426.png)


![5-amino-N-(3-chloro-4-methylphenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2952429.png)



![(E)-3-(4-chloroanilino)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2952437.png)
![6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine](/img/structure/B2952441.png)
![1-[4-[3-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2952442.png)

![5-(4-methoxyphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2952445.png)